molecular formula C10H14IN3O2 B6196641 tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate CAS No. 2680801-01-6

tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Cat. No.: B6196641
CAS No.: 2680801-01-6
M. Wt: 335.1
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Description

tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an imidazole precursor in the presence of a suitable iodinating agent. The reaction is often carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

Chemistry: tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse derivatives that can be further explored for various chemical properties .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic core is a common motif in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents .

Industry: The compound’s reactivity and stability make it suitable for use in the development of advanced materials, such as polymers and coatings. It can also be used in the synthesis of specialty chemicals for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • tert-butyl 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
  • tert-butyl 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
  • tert-butyl 7-fluoro-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Comparison: Compared to its halogenated analogs, tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is unique due to the larger atomic size and higher reactivity of the iodine atom. This can influence the compound’s reactivity and the types of reactions it can undergo. For instance, iodine is more easily substituted than chlorine or bromine, making the iodo derivative more versatile in synthetic applications.

Properties

CAS No.

2680801-01-6

Molecular Formula

C10H14IN3O2

Molecular Weight

335.1

Purity

95

Origin of Product

United States

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